N-(2-benzoyl-4-chlorophenyl)-2-methyl-N-(2-methylbenzoyl)benzamide
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Overview
Description
N-(2-benzoyl-4-chlorophenyl)-2-methyl-N-(2-methylbenzoyl)benzamide: is a complex organic compound with a molecular formula of C28H22ClNO2. This compound is characterized by the presence of multiple benzoyl groups and a chlorophenyl group, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-methyl-N-(2-methylbenzoyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 2-methylbenzoic acid in the presence of a base such as pyridine to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 2-benzoyl-4-chloroaniline under acidic conditions to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-2-methyl-N-(2-methylbenzoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or anilines.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-2-methyl-N-(2-methylbenzoyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-methyl-N-(2-methylbenzoyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-2-methylbenzenesulfonamide
- N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide
- N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-2-methyl-N-(2-methylbenzoyl)benzamide is unique due to its specific combination of benzoyl and chlorophenyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C29H22ClNO3 |
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Molecular Weight |
467.9 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-methyl-N-(2-methylbenzoyl)benzamide |
InChI |
InChI=1S/C29H22ClNO3/c1-19-10-6-8-14-23(19)28(33)31(29(34)24-15-9-7-11-20(24)2)26-17-16-22(30)18-25(26)27(32)21-12-4-3-5-13-21/h3-18H,1-2H3 |
InChI Key |
YCTJCZDYUHMBKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4C |
Origin of Product |
United States |
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